Tris(4-chlorophenyl)methane
Overview
Description
Tris(4-chlorophenyl)methane: is an organochlorine compound known for its environmental persistence and bioaccumulative properties. It is structurally related to the well-known pesticide dichlorodiphenyltrichloroethane (DDT) and is often found as a contaminant in environments where DDT has been used . This compound has been detected in various environmental matrices, including marine mammals, fish, and human tissues .
Mechanism of Action
- TCPM is a globally widespread contaminant, but its production figures, origin, and applications remain poorly understood .
- TCPM has been found in fish, birds, and marine mammals worldwide, with concentrations around 1-2 mg/kg (lipid weight basis) in marine mammals from the North Sea .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Tris(4-chlorophenyl)methane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been shown to induce the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound interacts with glutathione-S-transferases, enzymes that play a crucial role in detoxification processes . These interactions suggest that this compound can influence the metabolic pathways of organisms, potentially leading to altered biochemical states .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. In zebrafish embryos, exposure to this compound has been shown to disrupt pancreatic organogenesis and gene expression . This compound affects cell signaling pathways, including those involved in retinol metabolism, circadian rhythm, and steroid biosynthesis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These pathways are involved in the regulation of detoxification enzymes and oxidative stress responses. Additionally, this compound induces the activity of cytochrome P450 enzymes and glutathione-S-transferases, leading to changes in gene expression and enzyme activity . These molecular interactions highlight the compound’s potential to disrupt normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and persistent, leading to long-term effects on cellular function . Studies have shown that this compound can accumulate in tissues over time, leading to prolonged exposure and potential toxicity . Additionally, the degradation of this compound in the environment is slow, contributing to its persistence and long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, higher doses of this compound have been associated with increased embryonic mortality and developmental deformities . In rats, oral exposure to this compound for 28 days resulted in increased liver/body weight ratios, changes in liver cytoplasm, and alterations in blood counts . These findings suggest that this compound can have toxic effects at high doses, highlighting the importance of dosage considerations in assessing its impact.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound interacts with enzymes such as cytochrome P450s and glutathione-S-transferases, influencing metabolic flux and metabolite levels . These interactions suggest that this compound can alter normal metabolic processes, potentially leading to adverse effects on organismal health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been detected in human breast milk and adipose tissues, indicating its ability to accumulate in lipid-rich environments . The compound is also known to bioaccumulate in marine mammals and birds, suggesting that it can be transported through the food chain . These findings highlight the potential for widespread distribution and accumulation of this compound in biological systems.
Subcellular Localization
The compound’s ability to accumulate in lipid-rich tissues suggests that it may localize to cellular membranes and lipid droplets
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)methane can be synthesized through the reaction of chlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: It is primarily encountered as a byproduct in the manufacturing of DDT .
Chemical Reactions Analysis
Types of Reactions: Tris(4-chlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(4-chlorophenyl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Tris(4-chlorophenyl)methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: Tris(4-chlorophenyl)methane is used as a reference compound in environmental chemistry studies to understand the behavior and fate of organochlorine contaminants .
Biology and Medicine: Research has shown that this compound can disrupt pancreatic organogenesis and gene expression in zebrafish embryos, indicating its potential impact on endocrine systems .
Industry: While not widely used in industrial applications, its presence as a contaminant in industrial processes involving DDT highlights the need for monitoring and remediation efforts .
Comparison with Similar Compounds
Tris(4-chlorophenyl)methanol: A closely related compound that shares similar environmental and biological properties.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar structure and environmental persistence.
Uniqueness: Tris(4-chlorophenyl)methane is unique in its specific impact on pancreatic development and gene expression, which distinguishes it from other organochlorine compounds . Its presence as a contaminant rather than a primary product also sets it apart from more widely studied chemicals like DDT .
Properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIESWOTQOLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181976 | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27575-78-6 | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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